3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
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Overview
Description
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is an organic compound with the molecular formula C12H14INO2 It is a benzamide derivative where the benzene ring is substituted with an iodine atom at the third position and an N-(tetrahydrofuran-2-ylmethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodobenzoyl chloride and tetrahydrofuran-2-ylmethylamine.
Reaction: The 3-iodobenzoyl chloride is reacted with tetrahydrofuran-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrofuran ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation: Oxidation of the tetrahydrofuran ring can lead to the formation of lactones or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Hydrolysis: Hydrolysis results in the formation of 3-iodobenzoic acid and tetrahydrofuran-2-ylmethylamine.
Scientific Research Applications
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and tetrahydrofuran ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-iodo-N-(tetrahydro-2-furanylmethyl)benzamide: A closely related compound with similar structural features.
3-iodo-N-(tetrahydro-2-furanylmethyl)carbamothioylbenzamide: Another derivative with a thiourea group instead of an amide group.
3-iodo-N-(tetrahydrofuran-2-ylmethyl)carbamothioylbenzamide: A compound with a similar structure but different functional groups.
Uniqueness
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both an iodine atom and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14INO2 |
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Molecular Weight |
331.15g/mol |
IUPAC Name |
3-iodo-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H14INO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) |
InChI Key |
LMEDHUONXHTFRS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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